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Compound of Interest

Compound Name: 1-Isopropylpyrazole

Cat. No.: B096740

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
isopropylpyrazole, a heterocyclic compound of interest in medicinal chemistry and materials
science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their
acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for 1-
isopropylpyrazole. These values are predicted based on the analysis of similar pyrazole
derivatives and established spectroscopic principles.

'H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~7.5 d ~2.0 H-5

~7.4 d ~1.5 H-3

~6.2 t ~2.0 H-4

~4.6 sept ~6.7 CH (isopropyl)
~1.5 d ~6.7 CHs (isopropyl)

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (6) ppm

Assighment

~138 C-3

~128 C-5

~105 C-4

~52 CH (isopropyl)
~23 CHs (isopropyl)

IR (Infrared) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)
~2975-2850 Strong C-H stretch (aliphatic)
~1550 Medium C=N stretch (pyrazole ring)
~1500, ~1460 Medium C=C stretch (pyrazole ring)
~1380, ~1370 Medium C-H bend (isopropy! gem-

dimethyl)
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MS (Mass Spectrometry) Data

lonization Method: Electron lonization (EI)

miz Relative Intensity (%) Assighment

110 High [M]* (Molecular lon)
95 High [M - CHs]*

68 Medium [M - C3He]™*

43 Very High [CsH7]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1-isopropylpyrazole (approximately 10-20 mg) is prepared in a deuterated
solvent, typically chloroform-d (CDCIs, ~0.7 mL), and transferred to a 5 mm NMR tube. The *H
and 13C NMR spectra are recorded on a 400 MHz spectrometer. For *H NMR, the spectral
width is set to cover the range of 0-10 ppm, and for 13C NMR, the range is 0-150 ppm.
Chemical shifts are referenced to the residual solvent peak (CDCls: & 7.26 ppm for *H and o
77.16 ppm for 13C).

Infrared (IR) Spectroscopy

The IR spectrum of neat 1-isopropylpyrazole is obtained using a Fourier Transform Infrared
(FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small
drop of the liquid sample is placed directly onto the ATR crystal. The spectrum is recorded in

the range of 4000-400 cm~* with a resolution of 4 cm™1.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (El)
source. A dilute solution of 1-isopropylpyrazole in a volatile solvent (e.g., methanol or
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dichloromethane) is introduced into the instrument, typically via direct injection or through a gas
chromatography (GC) inlet. The electron energy is set to 70 eV. The mass analyzer is scanned
over a mass-to-charge (m/z) range of 40-200.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-isopropylpyrazole.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-Isopropylpyrazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096740#spectroscopic-data-nmr-ir-ms-of-1-
isopropylpyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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